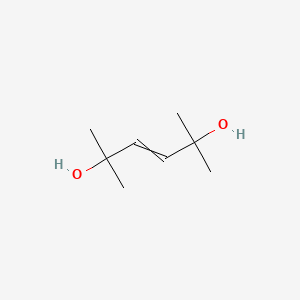

2,5-Dimethyl-3-hexene-2,5-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-3-hexene-2,5-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Intermediate

2,5-Dimethyl-3-hexene-2,5-diol serves as a crucial building block in the synthesis of various chemical products. It is utilized in the production of fragrances and as a precursor for peroxide catalysts, which are essential in polymerization processes and other chemical reactions .

Lubricants

This compound is employed as a wire-drawing lubricant due to its excellent lubricating properties. It helps reduce friction and wear during metal forming processes, enhancing the efficiency and lifespan of machinery .

Surfactants

As an ethoxylated acetylene-based diol, it is effective in producing surfactants used in various formulations, including cleaning agents and emulsifiers. Its ability to lower surface tension makes it valuable in industrial cleaning applications .

Coatings and Adhesives

In resin coatings, this compound acts as a coupling agent that improves adhesion between different materials. This property is particularly beneficial in the development of paints and coatings that require strong bonding to surfaces .

Electroplating Auxiliary

The compound is also used as an electroplating auxiliary agent, enhancing the quality of metal coatings by improving the distribution of metal ions during the plating process .

Case Study 1: Use in Lubricants

A study demonstrated that incorporating this compound into wire-drawing lubricants significantly reduced friction coefficients compared to traditional lubricants. This led to improved surface finish and reduced tool wear during metal processing operations.

Case Study 2: Surfactant Efficacy

Research indicated that formulations containing this compound showed superior emulsification properties compared to non-ethoxylated counterparts. This was particularly evident in cleaning products where enhanced dirt removal was observed.

Summary Table of Applications

| Application | Description | Benefits |

|---|---|---|

| Chemical Intermediate | Used in synthesis of fragrances and peroxide catalysts | Essential for polymerization processes |

| Wire-Drawing Lubricant | Reduces friction in metal forming processes | Enhances machinery efficiency and lifespan |

| Surfactant | Lowers surface tension in cleaning agents | Improves emulsification and dirt removal |

| Coatings & Adhesives | Acts as a coupling agent in resin coatings | Strengthens adhesion properties |

| Electroplating Auxiliary | Improves metal ion distribution during plating | Enhances quality of metal coatings |

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Mechanism : The hydroxyl groups can oxidize to form ketones or carboxylic acids, depending on the oxidizing agent.

-

Conditions : Strong oxidizers like KMnO₄ or CrO₃ under acidic conditions may cleave the double bond, yielding diketones or dicarboxylic acids.

-

Example : Oxidation of the double bond could produce 3,4-diketo derivatives, though specific data for this compound is limited in available sources.

Reduction Reactions

-

Mechanism : The double bond can undergo catalytic hydrogenation to form a saturated diol.

-

Conditions : Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under elevated pressure.

-

Product : 3-hexane-2,5-diol (saturated analog).

Substitution Reactions

-

Mechanism : Hydroxyl groups react with halogenating agents (e.g., SOCl₂) to form chlorides.

-

Conditions : Pyridine as a catalyst to neutralize HCl byproduct.

-

Product : 2,5-dichloro-3-hexene-2,5-diol or related derivatives.

Electrophilic Addition

-

Mechanism : The double bond reacts with electrophiles (e.g., halogens, acids) via concerted addition.

-

Conditions : Acidic or basic environments, depending on the electrophile.

-

Example : Bromine addition could yield dibromide derivatives.

Limitations and Gaps

Propriétés

Formule moléculaire |

C8H16O2 |

|---|---|

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

2,5-dimethylhex-3-ene-2,5-diol |

InChI |

InChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3 |

Clé InChI |

CPEMSVQIDGEZCG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=CC(C)(C)O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.